

# (S)-1-(2-Fluorophenyl)ethylamine IUPAC name and synonyms

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## Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)ethylamine

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An In-depth Technical Guide to **(S)-1-(2-Fluorophenyl)ethylamine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-(2-Fluorophenyl)ethylamine**, a chiral building block crucial in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its asymmetric synthesis.

## Chemical Identity

The primary identifier for this compound is its IUPAC name, which provides an unambiguous description of its chemical structure.

IUPAC Name: (1S)-1-(2-fluorophenyl)ethanamine[1][2]

Synonyms:

- (S)-1-(2-Fluorophenyl)ethanamine[2]
- (S)-alpha-Methyl-2-fluorobenzenemethanamine
- (S)-2-Fluoro-alpha-methylbenzylamine[1]
- Benzenemethanamine, 2-fluoro- $\alpha$ -methyl-, (S)-[1]

- **(S)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCl**[\[1\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties of **(S)-1-(2-Fluorophenyl)ethylamine** is presented in the table below for easy reference and comparison.

| Property            | Value   | Reference                               |
|---------------------|---|---|
| Molecular Formula   | C8H10FN   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight    | 139.17 g/mol  | <a href="#">[2]</a>                     |
| CAS Number          | 68285-25-6  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance          | Colorless liquid  | <a href="#">[1]</a>                     |
| Boiling Point       | 179.8 °C at 760 mmHg                                      | <a href="#">[1]</a>                     |
| Density             | 1.063 g/cm <sup>3</sup> (Predicted)                       |   |
| pKa                 | 8.62 ± 0.10 (Predicted)                                   | <a href="#">[1]</a>                     |
| Solubility          | Soluble in organic solvents, limited solubility in water. | <a href="#">[1]</a>                     |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon).               | <a href="#">[1]</a>                     |

## Asymmetric Synthesis: Experimental Protocol

The enantiomerically pure form of 1-(2-Fluorophenyl)ethylamine is critical for its application in pharmaceuticals. Biocatalytic methods, particularly enzymatic kinetic resolution or asymmetric synthesis using transaminases, offer a highly selective and efficient route to the desired (S)-enantiomer.

### Enzymatic Asymmetric Synthesis using $\omega$ -Transaminase

This protocol describes the asymmetric synthesis of **(S)-1-(2-Fluorophenyl)ethylamine** from 2'-fluoroacetophenone using an (S)-selective  $\omega$ -transaminase ( $\omega$ -TA).

**Materials and Reagents:**

- 2'-Fluoroacetophenone
- (S)-selective  $\omega$ -Transaminase (e.g., from *Aspergillus terreus*)
- Isopropylamine (amine donor)
- Pyridoxal 5'-phosphate (PLP) (cofactor)
- Potassium phosphate buffer (pH 7.5)
- Toluene (or other suitable organic solvent)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

**Experimental Procedure:**

- **Reaction Setup:** In a temperature-controlled reaction vessel, prepare a biphasic system. The aqueous phase consists of potassium phosphate buffer (100 mM, pH 7.5) containing the  $\omega$ -transaminase, pyridoxal 5'-phosphate (1 mM), and isopropylamine (1 M). The organic phase consists of a solution of 2'-fluoroacetophenone (100 mM) in toluene. The use of a two-phase system helps to overcome substrate and product inhibition of the enzyme.
- **Enzymatic Reaction:** The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.
- **Work-up and Extraction:**
  - Once the reaction has reached completion, the phases are separated.

- The pH of the aqueous phase is adjusted to >10 with the addition of NaOH to ensure the amine is in its free base form.
- The aqueous phase is then extracted multiple times with ethyl acetate.
- The combined organic extracts are dried over anhydrous sodium sulfate and filtered.
- Purification and Isolation:
  - The solvent from the organic phase is removed under reduced pressure to yield the crude **(S)-1-(2-Fluorophenyl)ethylamine**.
  - If necessary, further purification can be achieved by column chromatography on silica gel.
- Product Characterization: The final product is characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity. The enantiomeric excess is determined by chiral HPLC or GC.

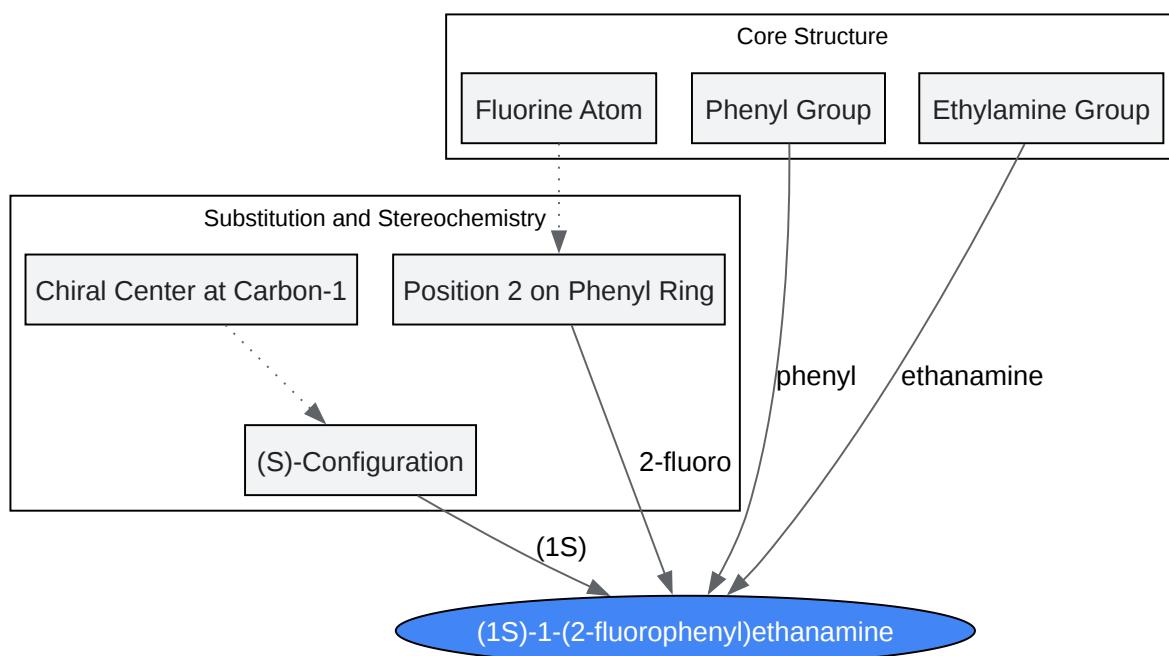
## Applications in Drug Development

**(S)-1-(2-Fluorophenyl)ethylamine** is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its specific stereochemistry and the presence of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule, including its potency, selectivity, and metabolic stability.

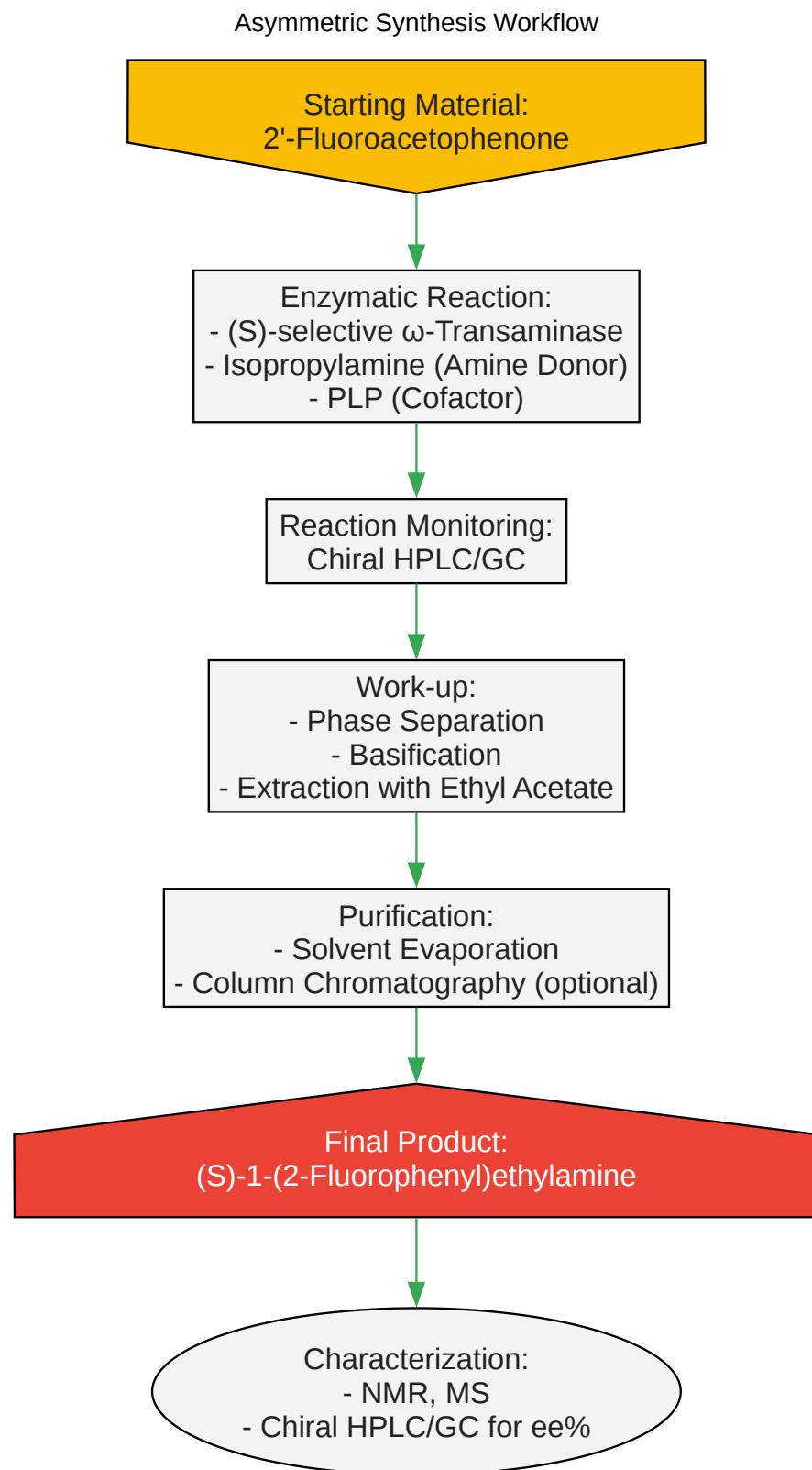
## Logical Workflow and Synthesis Pathway

The following diagrams illustrate the logical relationship in the naming of the compound and the general workflow for its asymmetric synthesis.

## Chemical Structure to IUPAC Name Logic

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Caption: Logical flow from chemical structure components to the IUPAC name.



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Caption: General experimental workflow for the asymmetric synthesis of **(S)-1-(2-Fluorophenyl)ethylamine**.

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## References

- 1. Page loading... [wap.guidechem.com]
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